Cas no 908600-92-0 ((2-fluoro-6-iodophenyl)carbaMic acid tert-butyl ester)
(2-fluoro-6-iodophenyl)carbaMic acid tert-butyl ester Chemical and Physical Properties
Names and Identifiers
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- (2-fluoro-6-iodophenyl)carbaMic acid tert-butyl ester
- CarbaMic acid, N-(2-fluoro-6-iodophenyl)-, 1,1-diMethylethyl ester
- tert-butyl (2-fluoro-6-iodophenyl)carbamate
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- MDL: MFCD27976476
- Inchi: 1S/C11H13FINO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15)
- InChI Key: XNOBWKDZHDBDEW-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1=C(I)C=CC=C1F
(2-fluoro-6-iodophenyl)carbaMic acid tert-butyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00951551-1g |
Carbamic acid, n-(2-fluoro-6-iodophenyl)-, 1,1-dimethylethyl ester |
908600-92-0 | 95% | 1g |
¥3255.0 | 2024-04-17 | |
| Ambeed | A989703-1g |
Carbamic acid, n-(2-fluoro-6-iodophenyl)-, 1,1-dimethylethyl ester |
908600-92-0 | 95% | 1g |
$734.0 | 2025-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1442440-1g |
tert-Butyl (2-fluoro-6-iodophenyl)carbamate |
908600-92-0 | 95% | 1g |
¥3906.00 | 2024-04-25 | |
| AstaTech | F17845-0.25/G |
CARBAMIC ACID, N-(2-FLUORO-6-IODOPHENYL)-, 1,1-DIMETHYLETHYL ESTER |
908600-92-0 | 95% | 0.25g |
$226 | 2023-09-19 | |
| AstaTech | F17845-1/G |
CARBAMIC ACID, N-(2-FLUORO-6-IODOPHENYL)-, 1,1-DIMETHYLETHYL ESTER |
908600-92-0 | 95% | 1g |
$565 | 2023-09-19 | |
| Ambeed | A989703-250mg |
Carbamic acid, n-(2-fluoro-6-iodophenyl)-, 1,1-dimethylethyl ester |
908600-92-0 | 95% | 250mg |
$294.0 | 2025-04-15 |
(2-fluoro-6-iodophenyl)carbaMic acid tert-butyl ester Suppliers
(2-fluoro-6-iodophenyl)carbaMic acid tert-butyl ester Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on (2-fluoro-6-iodophenyl)carbaMic acid tert-butyl ester
Research Briefing on (2-fluoro-6-iodophenyl)carbaMic acid tert-butyl ester (CAS: 908600-92-0) in Chemical Biology and Pharmaceutical Applications
The compound (2-fluoro-6-iodophenyl)carbaMic acid tert-butyl ester (CAS: 908600-92-0) has recently emerged as a key intermediate in medicinal chemistry and drug discovery. This halogenated carbamate derivative has shown significant potential in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and radiopharmaceuticals. Recent studies highlight its utility as a versatile building block for structural modifications due to the presence of both fluorine and iodine atoms, which allow for further functionalization through cross-coupling reactions.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized this compound as a precursor for developing selective JAK3 inhibitors. The 2-fluoro-6-iodo substitution pattern proved crucial for maintaining optimal binding affinity while allowing subsequent derivatization at the iodine position. The tert-butyl carbamate protecting group provided excellent stability during synthetic transformations while being readily removable under mild acidic conditions when needed.
Another significant application was reported in Nuclear Medicine and Biology (2024), where (2-fluoro-6-iodophenyl)carbaMic acid tert-butyl ester served as a starting material for radioiodinated probes targeting tumor-associated antigens. The fluorine atom enabled 18F labeling for PET imaging, while the iodine position allowed either direct use in SPECT imaging or further modification with other radionuclides. This dual functionality makes the compound particularly valuable in theranostic applications.
Recent synthetic improvements have focused on optimizing the preparation of 908600-92-0. A 2024 Organic Process Research & Development paper described a safer, more efficient route using continuous flow chemistry, achieving higher yields (82% vs traditional batch method's 65%) with reduced hazardous waste. This advancement addresses previous challenges in scaling up production while maintaining the high purity required for pharmaceutical applications.
The compound's stability profile has been extensively characterized in recent preformulation studies. Under accelerated stability conditions (40°C/75% RH), the tert-butyl carbamate moiety demonstrates remarkable resistance to hydrolysis compared to other carbamate protecting groups, making it particularly suitable for intermediates requiring prolonged storage. However, studies recommend protection from light due to potential degradation pathways involving the iodoarene moiety.
Emerging computational studies have provided insights into the compound's conformational preferences and electronic properties. Density functional theory (DFT) calculations reveal that the steric bulk of the tert-butyl group induces a near-orthogonal orientation between the carbamate and phenyl ring, which appears to influence its reactivity in subsequent transformations. These findings are guiding more rational design of derivatives based on this scaffold.
Several patent applications filed in 2023-2024 demonstrate growing commercial interest in this compound, particularly for developing next-generation tyrosine kinase inhibitors and radiopharmaceuticals. The unique combination of halogens at these positions appears to offer intellectual property opportunities, as evidenced by its inclusion in multiple claims for novel drug candidates.
Future research directions likely include exploring its application in PROTACs (proteolysis targeting chimeras) development, where the iodine could serve as an attachment point for E3 ligase ligands. Preliminary results presented at the 2024 ACS Spring Meeting suggest promising activity in this emerging therapeutic modality.
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